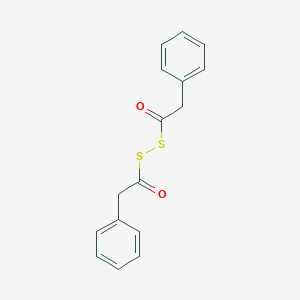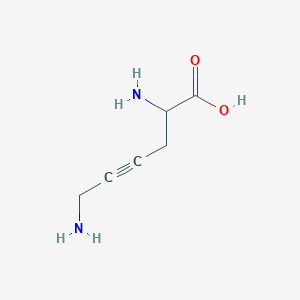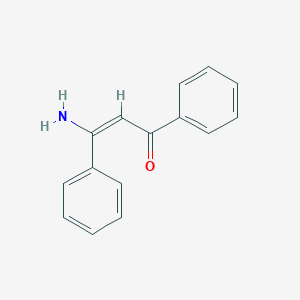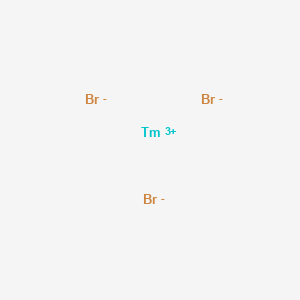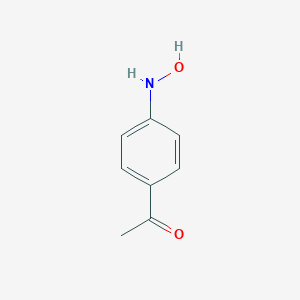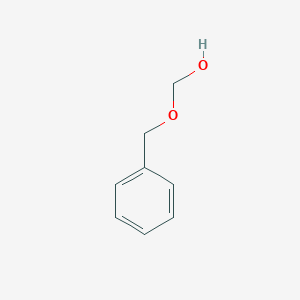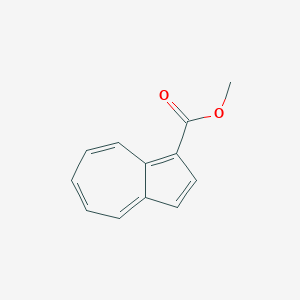
Methyl azulene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl azulene-1-carboxylate, also known as MAC, is a chemical compound that belongs to the azulene family. It is commonly used in the field of organic chemistry as a reagent and building block for the synthesis of various compounds. MAC has a unique structure that makes it an attractive candidate for research in various scientific fields. Additionally, we will list future directions for further research on MAC.
Aplicaciones Científicas De Investigación
Methyl azulene-1-carboxylate has been extensively used in the field of organic chemistry for the synthesis of various compounds. It has also been used as a fluorescent probe for the detection of metal ions. In addition, Methyl azulene-1-carboxylate has been studied for its potential anti-inflammatory and antioxidant properties. Recent studies have shown that Methyl azulene-1-carboxylate can inhibit the production of nitric oxide and pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
Methyl azulene-1-carboxylate is believed to exert its anti-inflammatory and antioxidant effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. Methyl azulene-1-carboxylate also scavenges reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
Methyl azulene-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Methyl azulene-1-carboxylate can inhibit the production of nitric oxide and pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha. Methyl azulene-1-carboxylate has also been shown to scavenge ROS and protect against oxidative stress. In vivo studies have shown that Methyl azulene-1-carboxylate can reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl azulene-1-carboxylate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under a variety of conditions, making it easy to handle and store. However, Methyl azulene-1-carboxylate has some limitations. It is not water-soluble, which can make it difficult to use in aqueous systems. Additionally, Methyl azulene-1-carboxylate can be toxic in high doses, so care should be taken when handling it.
Direcciones Futuras
There are several future directions for research on Methyl azulene-1-carboxylate. One area of interest is the development of Methyl azulene-1-carboxylate-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of Methyl azulene-1-carboxylate's potential as a therapeutic agent for inflammatory diseases. Further studies are needed to elucidate the mechanisms underlying Methyl azulene-1-carboxylate's anti-inflammatory and antioxidant effects. Additionally, the development of water-soluble derivatives of Methyl azulene-1-carboxylate could expand its potential applications in aqueous systems.
Métodos De Síntesis
Methyl azulene-1-carboxylate can be synthesized in several ways, including the reaction of azulene with methyl chloroformate or the reaction of azulene with methyl formate in the presence of a base. Another method involves the reaction of azulene with methanol and chloroform in the presence of a base. These methods yield Methyl azulene-1-carboxylate in good yields and purity.
Propiedades
Número CAS |
14659-03-1 |
|---|---|
Nombre del producto |
Methyl azulene-1-carboxylate |
Fórmula molecular |
C12H10O2 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
methyl azulene-1-carboxylate |
InChI |
InChI=1S/C12H10O2/c1-14-12(13)11-8-7-9-5-3-2-4-6-10(9)11/h2-8H,1H3 |
Clave InChI |
HZDXGIMPRKMFDE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C=CC=CC=C2C=C1 |
SMILES canónico |
COC(=O)C1=C2C=CC=CC=C2C=C1 |
Sinónimos |
1-Azulenecarboxylic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





